molecular formula C21H22N2O5 B2986460 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421493-98-2

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2986460
CAS No.: 1421493-98-2
M. Wt: 382.416
InChI Key: NCNVKSZJTHDIOZ-UHFFFAOYSA-N
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Description

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with a 3,4-dimethoxyphenyl group and an acetamido substituent, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl acetamide. This intermediate is then subjected to further reactions to introduce the but-2-yn-1-yl group and the benzamide moiety. Common reagents used in these steps include acetic anhydride, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Its structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific proteins or receptors.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism by which 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Shares the 3,4-dimethoxyphenyl group but differs in its functional groups and overall structure.

    3,4-Dimethoxyphenylacetic acid: Another compound with the 3,4-dimethoxyphenyl group, used in different chemical contexts.

    3,4-Dimethoxyphenethylamine: A simpler structure with potential biological activity.

Uniqueness

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups and the presence of the but-2-yn-1-yl moiety

Properties

IUPAC Name

2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-18-10-9-15(13-19(18)27-2)14-20(24)23-11-5-6-12-28-17-8-4-3-7-16(17)21(22)25/h3-4,7-10,13H,11-12,14H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVKSZJTHDIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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